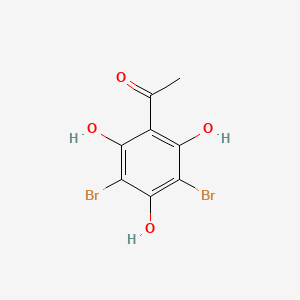
Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is a brominated derivative of acetophenone, characterized by the presence of three hydroxyl groups and two bromine atoms on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- typically involves the bromination of 2,4,6-trihydroxyacetophenone. The reaction is carried out using bromine in an organic solvent such as chloroform or acetic acid. The reaction conditions include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
科学的研究の応用
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxyacetophenone: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3’,5’-Dibromo-2’-hydroxyacetophenone: Contains fewer hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is unique due to the combination of multiple hydroxyl groups and bromine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
63990-67-0 |
|---|---|
分子式 |
C8H6Br2O4 |
分子量 |
325.94 g/mol |
IUPAC名 |
1-(3,5-dibromo-2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O4/c1-2(11)3-6(12)4(9)8(14)5(10)7(3)13/h12-14H,1H3 |
InChIキー |
LBLJLTFUJGPYID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



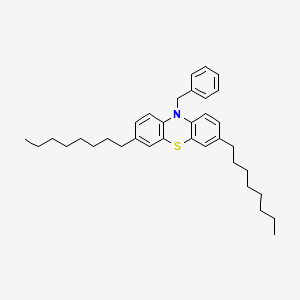
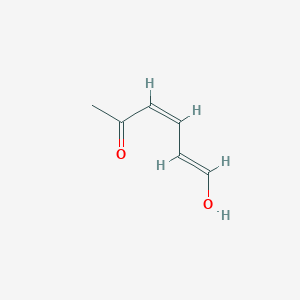
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
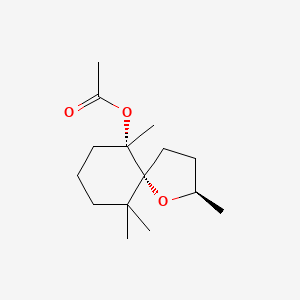

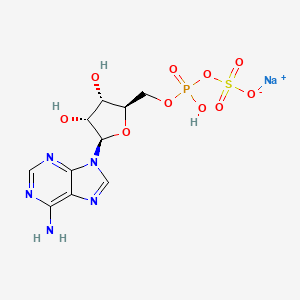


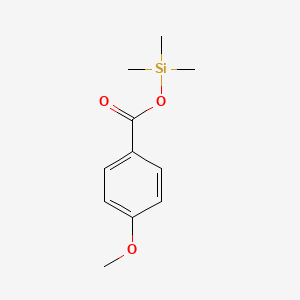
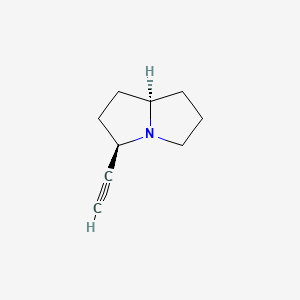
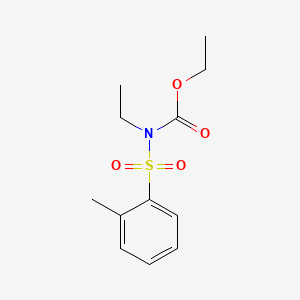
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
